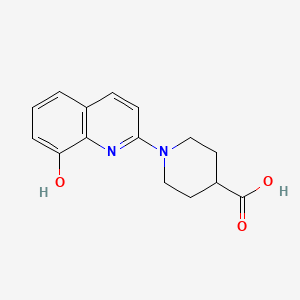
1-(8-Hydroxyquinolin-2-yl)piperidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(8-Hydroxyquinolin-2-yl)piperidine-4-carboxylic acid” is a heterocyclic compound with the empirical formula C15H16N2O3 and a molecular weight of 272.30 . It is a solid compound .
Molecular Structure Analysis
The SMILES string for this compound isOC(=O)C1CCN(CC1)c2ccc3cccc(O)c3n2 . This indicates the presence of a carboxylic acid group attached to a piperidine ring, which is further connected to an 8-hydroxyquinoline moiety . Physical And Chemical Properties Analysis
This compound is a solid . Its InChI key isUHVMPHOVDYKWDK-UHFFFAOYSA-N .
Aplicaciones Científicas De Investigación
Antibacterial Activity
1-(8-Hydroxyquinolin-2-yl)piperidine-4-carboxylic acid derivatives have shown potential in antibacterial applications. For instance, certain quinolone derivatives demonstrated good antibacterial activities, highlighting the significance of this chemical structure in developing new antibacterial agents (Sheu et al., 1998).
Chelation and Sensitivity Towards Metals
Derivatives of 8-hydroxyquinoline, including those with carboxylic acid groups, have been studied for their sensitivity towards various metals. These compounds exhibit chelation properties, making them useful for detecting and binding to metals (Holiingshead, 1958).
Catalysis and Chemical Synthesis
Compounds containing the this compound structure have been used in catalysis. For example, a study used PPCA functionalized Fe3O4 nanoparticles as a catalyst for synthesizing dihydroquinazolin-4(1H)-ones and polyhydroquinolines derivatives, demonstrating their utility in chemical synthesis (Ghorbani‐Choghamarani & Azadi, 2015).
Photolabile Protecting Group
Brominated hydroxyquinoline, a related compound, has been used as a photolabile protecting group for carboxylic acids. Its sensitivity to multiphoton-induced photolysis makes it useful in biological research, particularly for studying biological messengers (Fedoryak & Dore, 2002).
Crystal Structure Analysis
Studies on compounds similar to this compound have contributed to the understanding of crystal structures and intermolecular interactions. These insights are essential for the development of new materials and drugs (Ullah & Stoeckli-Evans, 2021).
Medicinal Chemistry and Drug Development
The structural analogs of this compound have been utilized in the development of novel drugs and inhibitors for various diseases, demonstrating the versatility of this chemical structure in medicinal chemistry (Senthilkumar et al., 2009).
Safety and Hazards
Direcciones Futuras
While specific future directions for “1-(8-Hydroxyquinolin-2-yl)piperidine-4-carboxylic acid” are not available, research into quinoline derivatives continues due to their interesting pharmaceutical and biological activities . They are valuable in drug research and development, and many publications have recently dealt with their synthetic analogs and the synthesis of their heteroannelated derivatives .
Mecanismo De Acción
Target of Action
The primary targets of 1-(8-Hydroxyquinolin-2-yl)piperidine-4-carboxylic acid are 2-Oxoglutarate (2OG) and iron-dependent oxygenases . These enzymes are considered promising therapeutic targets for a wide range of human diseases .
Mode of Action
The compound interacts with its targets by inhibiting their activity. It is known to be an effective broad-spectrum inhibitor of the 2OG oxygenase subfamilies . This includes nucleic acid demethylases and γ-butyrobetaine hydroxylase .
Biochemical Pathways
The inhibition of 2OG oxygenases affects various biochemical pathways. For instance, it inhibits 2OG-dependent histone lysine demethylases (KDM), specifically the Jumonji domain-containing histone demethylases (JMJD) . It also inhibits the fat mass and obesity-associated protein (FTO), a 2OG-dependent N-methyl nucleic acid demethylase .
Pharmacokinetics
It’s known that the compound suffers from low cell permeability . This could impact its bioavailability and effectiveness.
Result of Action
The inhibition of the aforementioned targets leads to changes at the molecular and cellular levels. For instance, the inhibition of histone demethylases can affect gene expression, while the inhibition of FTO can impact metabolic processes .
Propiedades
IUPAC Name |
1-(8-hydroxyquinolin-2-yl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c18-12-3-1-2-10-4-5-13(16-14(10)12)17-8-6-11(7-9-17)15(19)20/h1-5,11,18H,6-9H2,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHVMPHOVDYKWDK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=NC3=C(C=CC=C3O)C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-(adamantane-1-carbonylamino)-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2408623.png)
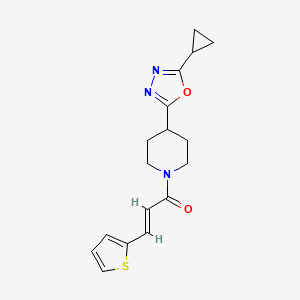
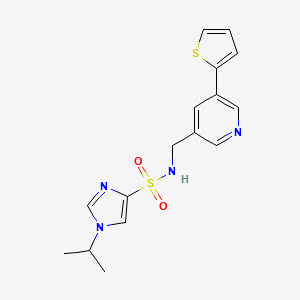

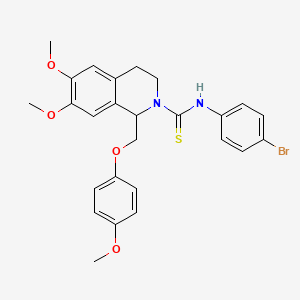
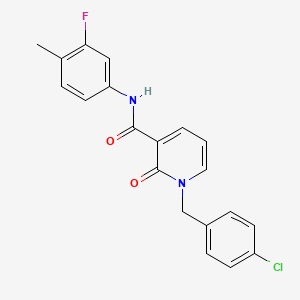

![2-[benzyl(phenyl)amino]-N-(4-cyanooxan-4-yl)acetamide](/img/structure/B2408636.png)
![Tert-butyl (3S)-3-[[4-fluoro-3-(prop-2-enoylamino)phenyl]carbamoyl]piperidine-1-carboxylate](/img/structure/B2408638.png)
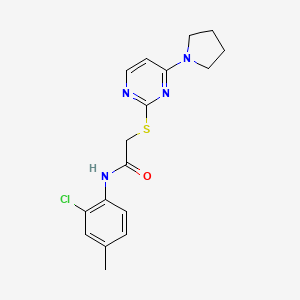
![3-[4-(4-Chlorophenyl)sulfanyl-3,5-dimethylpyrazole-1-carbonyl]chromen-2-one](/img/structure/B2408640.png)

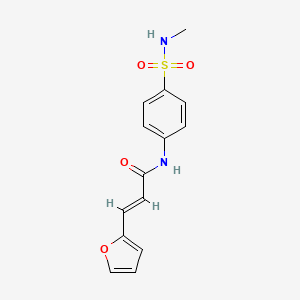
![6-[[4-(3-methoxyphenyl)-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2408645.png)